Cas no 80213-01-0 (N-Benzoyl-4-hydroxypiperidine)

N-Benzoyl-4-hydroxypiperidine structure
N-Benzoyl-4-hydroxypiperidine structure
Product Name:N-Benzoyl-4-hydroxypiperidine
كاس عدد:80213-01-0
وسط:C12H15NO2
ميغاواط:205.253003358841
CID:707640
PubChem ID:9877704
Update Time:2024-10-27

N-Benzoyl-4-hydroxypiperidine الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Methanone,(4-hydroxy-1-piperidinyl)phenyl-
    • (4-hydroxy-piperidin-1-yl)-phenyl-methanone
    • (4-hydroxypiperidin-1-yl)-phenylmethanone
    • 1-benzoyl-4-hydroxypiperidine
    • 1-benzoyl-piperidin-4-ol
    • N-benzoyl 4-hydroxypiperidine
    • N-benzoyl-4-hydroxypiperidine
    • 1-Benzoylpiperidine-4-ol
    • Oprea1_124445
    • PHNPWISXEGFAHM-UHFFFAOYSA-N
    • 1-(phenylcarbonyl)-piperidin-4-ol
    • (4-hydroxypiperidin-1-yl)phenylmethanone
    • (4-hydroxy-1-piperidinyl)(phenyl)methanone
    • (4-Hydroxy-1-piperidinyl)phenylmethanone (ACI)
    • 4-Piperidinol, 1-benzoyl- (9CI)
    • 1-(Phenylcarbonyl)piperidin-4-ol
    • 1-Benzoyl-4-piperidinol
    • 4-Hydroxy-N-benzoylpiperidine
    • DTXSID10432191
    • D77951
    • SCHEMBL4003986
    • MFCD00100915
    • (4-hydroxypiperidin-1-yl)(phenyl)methanone
    • 80213-01-0
    • CS-17479
    • CS-WAA0238
    • AKOS008984996
    • SY318810
    • 1-BENZOYLPIPERIDIN-4-OL
    • N-Benzoyl-4-hydroxypiperidine
    • نواة داخلي: 1S/C12H15NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
    • مفتاح Inchi: PHNPWISXEGFAHM-UHFFFAOYSA-N
    • ابتسامات: O=C(N1CCC(O)CC1)C1C=CC=CC=1

حساب السمة

  • نوعية دقيقة: 205.11000
  • النظائر كتلة واحدة: 205.110278721g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 2
  • عدد الذرات الثقيلة: 15
  • تدوير ملزمة العد: 1
  • تعقيدات: 216
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • تهمة السطحية: 0
  • tautomeric العد: none
  • إكسلوغ 3: 0.7
  • طوبولوجي سطح القطب: 40.5

الخصائص التجريبية

  • بسا: 40.54000
  • لوغب: 1.22140

N-Benzoyl-4-hydroxypiperidine الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Chemenu
CM301152-500mg
(4-hydroxypiperidin-1-yl)(phenyl)methanone
80213-01-0 95%
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Chemenu
CM301152-500mg
(4-hydroxypiperidin-1-yl)(phenyl)methanone
80213-01-0 95%+
500mg
$443 2022-09-29
A2B Chem LLC
AH54571-100mg
1-Benzyl-4-hydroxypiperidine
80213-01-0 >98%
100mg
$123.00 2024-04-19
A2B Chem LLC
AH54571-250mg
1-Benzyl-4-hydroxypiperidine
80213-01-0 >98%
250mg
$173.00 2024-04-19
A2B Chem LLC
AH54571-1g
1-Benzyl-4-hydroxypiperidine
80213-01-0 >98%
1g
$310.00 2024-04-19
A2B Chem LLC
AH54571-5g
1-Benzyl-4-hydroxypiperidine
80213-01-0 >98%
5g
$798.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114931-100mg
N-Benzoyl-4-hydroxypiperidine
80213-01-0 98%
100mg
¥556.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114931-250mg
N-Benzoyl-4-hydroxypiperidine
80213-01-0 98%
250mg
¥807.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114931-1g
N-Benzoyl-4-hydroxypiperidine
80213-01-0 98%
1g
¥1488.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114931-5g
N-Benzoyl-4-hydroxypiperidine
80213-01-0 98%
5g
¥4887.00 2024-07-28

N-Benzoyl-4-hydroxypiperidine طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 2 h, rt
المراجع
Facile and practical hydrodehalogenations of organic halides enabled by calcium hydride and palladium chloride
Gui, Jingjing; et al, Organic Chemistry Frontiers, 2021, 8(17), 4685-4692

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: Water ;  0 °C; 3 h, 0 °C
المراجع
Radical Deuteration with D2O: Catalysis and Mechanistic Insights
Soulard, Valentin; et al, Journal of the American Chemical Society, 2018, 140(1), 155-158

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol
المراجع
Total synthesis of lepadine B: platform for discovery of new chemical tranformations
Barbe, Guillaume, 2009, , 71(2),

طريقة الإنتاج 4

رد فعل الشرط
المراجع
Regio- and stereoselective hydroxylation of some nitrogen heterocyclic compounds by microorganisms
Zefirov, N. S.; et al, Indian Journal of Chemistry, 1993, (1), 54-7

طريقة الإنتاج 5

رد فعل الشرط
1.1 Solvents: Water
المراجع
Practical Syntheses of N-Substituted 3-Hydroxyazetidines and 4-Hydroxypiperidines by Hydroxylation with Sphingomonas sp. HXN-200
Chang, Dongliang; et al, Organic Letters, 2002, 4(11), 1859-1862

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Glucose ,  Sodium hydroxide Catalysts: Hydroxylase Solvents: Ethanol ,  Water ;  3 d, pH 4.85
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
المراجع
A new paradigm for biohydroxylation by Beauveria bassiana ATCC 7159
Holland, Herbert L.; et al, Tetrahedron, 1999, 55(24), 7441-7460

طريقة الإنتاج 7

رد فعل الشرط
1.1 Solvents: Toluene ;  12 h, reflux
المراجع
Transamidation of N-benzyl-N-boc-amides under transition metal-free and base-free conditions
Ye, Danfeng; et al, Youji Huaxue, 2021, 41(4), 1658-1669

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, -10 °C → rt
المراجع
Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides
Yu, Xiaolong; et al, Organic Letters, 2011, 13(8), 2138-2141

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Hydrochloric acid Solvents: Dichloromethane
2.1 Reagents: Sodium borohydride Solvents: Methanol
المراجع
Total synthesis of lepadine B: platform for discovery of new chemical tranformations
Barbe, Guillaume, 2009, , 71(2),

طريقة الإنتاج 10

رد فعل الشرط
1.1 2 d, pH 7.3, 30 °C; 2 d, 30 °C
المراجع
Amide-transforming activity of Streptomyces: possible application to the formation of hydroxy amides and aminoalcohols
Yamada, Shinya; et al, Applied Microbiology and Biotechnology, 2013, 97(14), 6223-6230

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
2.2 Reagents: Triethylamine Solvents: Dichloromethane ;  4 °C; 4 h, rt
المراجع
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; rt
1.2 Reagents: Water ;  rt
المراجع
Chlorine Atom Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox Catalysis
Okita, Toshimasa; et al, Precision Chemistry, 2023, 1(2), 112-118

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
Highly Chemoselective Metal-Free Reduction of Tertiary Amides
Barbe, Guillaume; et al, Journal of the American Chemical Society, 2008, 130(1), 18-19

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
المراجع
Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs)
Linciano, Pasquale; et al, Bioorganic Chemistry, 2021, 106,

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  18 h, rt
المراجع
Electrochemical Amidation: Benzoyl Hydrazine/Carbazate and Amine as Coupling Partners
Alam, Tipu; et al, Organic Letters, 2022, 24(36), 6619-6624

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Sodium carbonate ,  Tris(trimethylsilyl)silane ,  Oxygen Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  24 h, rt
المراجع
Tris(trimethylsilyl) silane/O2-promoted and photo-accelerated conversion of alkyl iodides to alcohols
Li, Jianyu; et al, Youji Huaxue, 2020, 40(11), 3853-3857

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  5 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
المراجع
Photoredox Polyfluoroarylation of Alkyl Halides via Halogen-Atom-Transfer
Niu, Ben; et al, Organic Letters, 2022, 24(3), 916-920

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
Highly Chemoselective Metal-Free Reduction of Tertiary Amides
Barbe, Guillaume; et al, Journal of the American Chemical Society, 2008, 130(1), 18-19

طريقة الإنتاج 19

رد فعل الشرط
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  4 °C; 4 h, rt
المراجع
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

طريقة الإنتاج 20

رد فعل الشرط
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
المراجع
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

طريقة الإنتاج 21

رد فعل الشرط
1.1 Solvents: Dichloromethane
المراجع
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ruthenium trichloride Solvents: Benzene
2.1 Solvents: Dichloromethane
المراجع
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
المراجع
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

طريقة الإنتاج 24

رد فعل الشرط
1.1 Reagents: Sodium bisulfite
1.2 Reagents: Potassium cyanide
2.1 Reagents: tert-Butyl hydroperoxide Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: Benzene
3.1 Solvents: Dichloromethane
المراجع
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

N-Benzoyl-4-hydroxypiperidine Raw materials

N-Benzoyl-4-hydroxypiperidine Preparation Products

الموردين الموصى بهم
Shandong Feiyang Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shandong Feiyang Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Aoguang Biotechnology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Jinhuan Chemical CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Jinan Hanyu Chemical Co.,Ltd.